![molecular formula C10H14ClNO B2427905 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride CAS No. 2416235-84-0](/img/structure/B2427905.png)
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride
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Overview
Description
“2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride” is a compound with the CAS Number: 2416235-84-0 . It has a molecular weight of 199.68 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride . The InChI Code is 1S/C10H13NO.ClH/c1-7-5-6-8-9 (11-7)3-2-4-10 (8)12;/h2-4,7,11-12H,5-6H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 199.68 . The storage temperature is room temperature .Scientific Research Applications
- Application : Researchers explore its potential as a building block for designing novel pharmaceuticals. Its structural features make it suitable for drug development, especially in the context of central nervous system disorders or other relevant therapeutic areas .
- Application : Chemists use it as a catalyst or ligand in enantioselective reactions. Its unique stereochemistry contributes to the creation of optically active compounds .
- Application : Researchers employ them to construct complex heterocyclic structures, which find applications in materials science, agrochemicals, and pharmaceuticals .
- Application : It may exhibit specific interactions with biological targets, such as receptors or enzymes. Pharmacological studies explore its potential as a lead compound for new drug candidates .
- Application : Researchers explore its incorporation into polymers, resins, or coatings. Its presence can modify material properties, such as solubility, adhesion, or mechanical strength .
- Application : Chemists use 2-methyltetrahydroquinoline derivatives as building blocks in the synthesis of alkaloids. Their structural resemblance to natural compounds allows for efficient access to complex alkaloid frameworks .
Medicinal Chemistry and Drug Development
Catalysis and Asymmetric Synthesis
Organic Synthesis and Heterocyclic Chemistry
Biological Studies and Pharmacology
Material Science and Polymer Chemistry
Natural Product Synthesis and Alkaloid Chemistry
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-6-8-9(11-7)3-2-4-10(8)12;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZVQAQXZKVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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